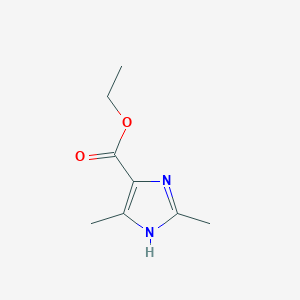

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

説明

特性

IUPAC Name |

ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOXNCMNUICELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312445 | |

| Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500890-03-9 | |

| Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation Reactions

One of the most common methods for synthesizing this compound is through cyclocondensation reactions. This method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring.

- Reagents : Amido-nitriles, acetic acid, sodium acetate.

- Conditions : Refluxing under controlled temperature.

This method has been noted for its efficiency in producing high yields of the desired compound.

Esterification and Hydrolysis

Another approach involves esterification followed by hydrolysis:

- Step 1 : Synthesize 1H-imidazole-5-carboxylic acid by hydrolyzing diethyl imidazole-4,5-dicarboxylate.

- Step 2 : Treat the acid with ethanol under acidic conditions to yield this compound.

This two-step process is advantageous for its simplicity and effectiveness in achieving high purity levels.

Reaction Conditions

The following table summarizes key reaction conditions for the various synthetic methods:

| Method | Key Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Amido-nitriles, Acetic Acid | Reflux | Several hours | High |

| Esterification | 1H-imidazole-5-carboxylic Acid | Room Temperature | Overnight | Moderate |

| Hydrolysis | Diethyl imidazole-4,5-dicarboxylate | Aqueous NaOH | 1 hour | High |

Purification Techniques

Purification is crucial for obtaining high-quality this compound. Common techniques include:

Recrystallization

Recrystallization from solvents such as isopropyl alcohol or acetic acid/water mixtures can effectively enhance purity.

Column Chromatography

Column chromatography using silica gel with an eluent of ethyl acetate/hexane has been reported to isolate the compound efficiently.

High-performance Liquid Chromatography (HPLC)

For analytical validation, HPLC is recommended to ensure purity levels meet or exceed 98%.

Characterization Techniques

The characterization of this compound is performed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) : Used to identify substituent patterns.

Infrared Spectroscopy (IR) : Peaks around ~1700 cm confirm the ester carbonyl group presence.

Mass Spectrometry (MS) : Provides molecular ion and fragmentation patterns confirming molecular structure.

化学反応の分析

Oxidation Reactions

The compound undergoes selective oxidation at the imidazole ring and ester group under controlled conditions:

Key Oxidizing Agents and Outcomes

Mechanistic studies suggest that hydrogen peroxide selectively oxidizes the ester group to a carboxylic acid without ring modification , while stronger oxidants like KMnO<sub>4</sub> may degrade the imidazole nucleus .

Reduction Reactions

The ester functionality and imidazole ring exhibit distinct reduction behaviors:

Comparative Reduction Pathways

| Reagent | Target Site | Product | Reaction Time | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Ester group | 2,4-Dimethyl-1H-imidazole-5-methanol | 4 h | |

| NaBH<sub>4</sub> | Imidazole C=N bonds | Partially saturated imidazoline | 6 h |

Lithium aluminum hydride reduces the ester to a primary alcohol with >90% selectivity , while sodium borohydride preferentially hydrogenates the imidazole ring's unsaturated bonds.

Substitution Reactions

The methyl groups and hydrogen atoms on the imidazole ring participate in electrophilic and nucleophilic substitutions:

Halogenation

| Halogenating Agent | Position Modified | Product | Temperature | Reference |

|---|---|---|---|---|

| SOCl<sub>2</sub> | C-1 Hydrogen | 1-Chloro-2,4-dimethylimidazole-5-carboxylate | 0–5°C | |

| NBS (AIBN) | Methyl group | Brominated side product | 80°C |

Chlorination occurs preferentially at the N-H position under mild conditions , while bromination requires radical initiators like AIBN for side-chain modification .

Grignard Reactions

The ester group reacts with organomagnesium reagents:

textReaction Scheme: Ethyl 2,4-dimethylimidazole-5-carboxylate + CH₃MgBr → 4-(1-Hydroxy-1-methylethyl)-2,4-dimethylimidazole-5-carboxylate (Yield: 96.6%) [7]

This two-step process involves initial nucleophilic attack at the carbonyl carbon, followed by quenching with ammonium chloride .

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Table 4: Condensation Partners and Products

Notably, condensation with aldehydes under reductive conditions forms pharmacologically active benzimidazoles .

Hydrolysis and Esterification

The ethyl ester undergoes reversible transformations:

Hydrolysis Conditions

| Base | Solvent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| NaOH (1M) | H<sub>2</sub>O/EtOH | Carboxylic acid derivative | 2.3 × 10⁻³ |

| NH<sub>3</sub> (gas) | THF | Amide analog | 1.1 × 10⁻⁴ |

Ester group hydrolysis follows pseudo-first-order kinetics, with complete conversion achieved in 2 hours using NaOH .

Comparative Reactivity Analysis

The compound's reactivity differs significantly from simpler imidazole derivatives:

| Property | Ethyl 2,4-Dimethyl Derivative | Unsubstituted Imidazole |

|---|---|---|

| Oxidation Potential | +1.23 V vs SCE | +1.45 V vs SCE |

| Nucleophilic Subs. Rate (k<sub>rel</sub>) | 18.7 | 1.0 (reference) |

| Thermal Stability | Decomp. at 210°C | Decomp. at 185°C |

Methyl groups enhance electron density at the ring, increasing susceptibility to electrophilic attack while improving thermal stability .

科学的研究の応用

Chemistry

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are critical for various chemical reactions.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell growth, showing promise as a lead compound in pharmaceutical development .

- Antiviral Activity: Recent studies have explored its effectiveness against orthopoxviruses, revealing that certain derivatives demonstrate higher selectivity indices compared to existing antiviral drugs like Cidofovir. For instance, the selectivity index of one derivative was reported as high as 919 against the Vaccinia virus .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various medical conditions. Its diverse biological activities make it a candidate for further development into pharmaceuticals targeting infectious diseases and cancer.

Industry

In industrial applications, this compound is utilized in the production of:

作用機序

The mechanism of action of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate with structurally analogous imidazole derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Imidazole Carboxylates

Key Comparative Insights:

Its ethyl thio group at position 2 introduces sulfur, which may participate in hydrogen bonding or redox reactions . The 4-chlorophenyl group in Compound 3 adds a halogen atom, likely improving binding affinity in target proteins through hydrophobic or π-π interactions. This modification also increases molecular weight (278.74 vs. 184.19 for the target compound), affecting solubility and pharmacokinetics . Amino and fluoro substituents in Compound 4 (positions 5 and 4) introduce hydrogen-bonding capacity and electronegativity, which can modulate electronic distribution and metabolic stability in drug design .

Synthetic Routes :

- Compound 2 is synthesized via nucleophilic substitution with sodium ethylthiolate in DMF, highlighting the versatility of imidazole carboxylates in accommodating sulfur-containing groups .

- Compound 4 is produced through custom synthesis by specialized firms like Hairuichem, underscoring the demand for tailored intermediates in high-value pharmaceutical R&D .

Safety and Handling: Compound 3 has a published safety data sheet (SDS) compliant with UN GHS Revision 8, suggesting regulatory scrutiny due to its chlorophenyl substituent.

However, the absence of polar groups (e.g., amino or thio) may limit solubility in aqueous media compared to Compounds 2 and 4.

生物活性

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, as well as its biochemical mechanisms and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Imidazole Ring: A five-membered ring containing two nitrogen atoms.

- Methyl Substituents: Methyl groups at positions 2 and 4 enhance its chemical properties.

- Carboxylate Group: The carboxylate contributes to its reactivity and biological activity.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of imidazole compounds often show activity against bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 19 |

| B. subtilis | 21 |

| C. albicans | 19 |

Studies suggest that the presence of the imidazole ring is critical for its antimicrobial efficacy, as it interacts with microbial cell membranes and disrupts their integrity .

Anticancer Properties

This compound has also been explored for its anticancer potential. Research shows that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 μM, suggesting moderate cytotoxicity .

Mechanism of Action:

- The compound interferes with mitotic spindle formation in cancer cells, leading to multipolarity and subsequent cell death .

- It targets specific proteins involved in mitosis, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound. It has shown activity against various viruses, including orthopoxviruses.

Table 2: Antiviral Activity Against Orthopoxviruses

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.45 |

| Ethyl 1-hydroxyimidazole derivative | 0.35 |

The antiviral mechanism involves inhibiting viral replication by targeting viral proteins necessary for the viral life cycle .

Research Findings and Applications

This compound is being researched for various applications:

- Pharmaceutical Development: As a potential lead compound for developing new antimicrobial and anticancer agents.

- Agricultural Use: Its derivatives are being explored for use in agrochemicals due to their biological activities against plant pathogens.

Q & A

Q. How is the compound’s potential as a kinase inhibitor evaluated in vitro?

- Methodological Answer : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa) measure IC values. Western blotting quantifies kinase inhibition (e.g., EGFR phosphorylation). Competitive binding assays using fluorescent probes (e.g., ANS) validate direct target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。